N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in pharmacology and medicinal chemistry. The compound's structure features a dimethoxyphenyl group and an imidazole moiety linked through a sulfanyl acetamide functional group, which may enhance its biological activity compared to simpler analogs.
The compound is cataloged with the identifier 946203-02-7 in various chemical databases, including PubChem, where it is listed along with its molecular structure and properties. Its synthesis has been documented in scientific literature, highlighting its relevance in research focused on drug development and biological interactions.
N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is classified as an imidazole derivative. Imidazole compounds are known for their ability to interact with biological systems, often acting as enzyme inhibitors or receptor modulators. This classification places the compound within a broader category of pharmaceuticals that are under investigation for various therapeutic effects.
The synthesis of N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves several multi-step organic reactions. Key steps include:
The synthesis may require optimization to enhance yield and purity. Advanced techniques such as continuous flow reactors or microwave-assisted synthesis could be employed to improve efficiency and reduce reaction times.
The molecular structure of N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can be described using its IUPAC name and structural formula:
Property | Data |
---|---|
IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Molecular Formula | C21H23N3O4S |
InChI | InChI=1S/C21H23N3O4S/c22-21(25)24(26)20(18)19(27)17(15)16(23)14(13)12/h4-12H,13H2,1H3,(H,24,25) |
Molecular Weight | 397.49 g/mol |
This compound exhibits a complex structure characterized by multiple functional groups that contribute to its potential biological activity.
N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can participate in various chemical reactions typical of imidazole derivatives:
These reactions can be studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to monitor reaction progress and product formation.
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is likely related to its interaction with specific biological targets such as enzymes or receptors:
Further investigations through biochemical assays would be necessary to elucidate the specific pathways affected by this compound.
Comprehensive studies on melting point, boiling point, and spectral data (IR, NMR) would provide additional insights into its physical characteristics.
N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has potential applications in various scientific fields:
This compound exemplifies the ongoing research into imidazole derivatives and their role in developing new therapeutic agents. Further studies will likely expand its applicability and understanding within medicinal chemistry.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: